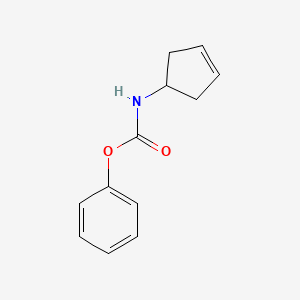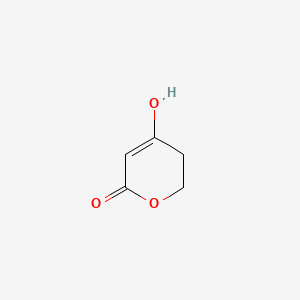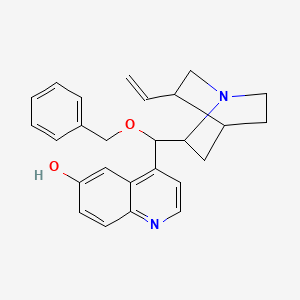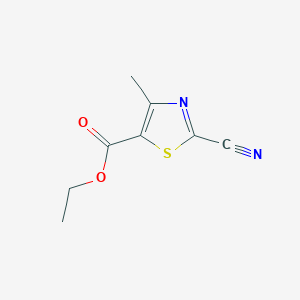
phenyl N-cyclopent-3-en-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-cyclopent-3-en-1-ylcarbamate is a chemical compound with the molecular formula C12H13NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a phenyl group and a cyclopent-3-en-1-yl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl N-cyclopent-3-en-1-ylcarbamate can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with cyclopent-3-en-1-ol under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Phenyl N-cyclopent-3-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
Phenyl N-cyclopent-3-en-1-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of phenyl N-cyclopent-3-en-1-ylcarbamate involves its interaction with specific molecular targets. One known target is acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound can increase the levels of acetylcholine, leading to enhanced neurotransmission. This mechanism is similar to that of other carbamate esters, which are known for their anticholinesterase activity .
Comparison with Similar Compounds
Phenyl N-cyclopent-3-en-1-ylcarbamate can be compared with other carbamate compounds such as:
Phenyl N-methylcarbamate: Similar in structure but with a methyl group instead of the cyclopent-3-en-1-yl group.
Phenyl N-ethylcarbamate: Contains an ethyl group in place of the cyclopent-3-en-1-yl group.
Phenyl N-phenylcarbamate: Features a phenyl group instead of the cyclopent-3-en-1-yl group .
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
phenyl N-cyclopent-3-en-1-ylcarbamate |
InChI |
InChI=1S/C12H13NO2/c14-12(13-10-6-4-5-7-10)15-11-8-2-1-3-9-11/h1-5,8-10H,6-7H2,(H,13,14) |
InChI Key |
OBQXXJOZFOQNAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12103272.png)

![6-Amino-3-iodo-4-methoxy-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12103281.png)
![2-Propenoic acid, 2-methyl-, 2-[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-6-YL)oxy]ethyl ester](/img/structure/B12103285.png)
![Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B12103286.png)


![3-[[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid](/img/structure/B12103291.png)
![5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B12103292.png)
